

A Comparative Purity Analysis of 3-Amino-4-methoxybenzanilide from Diverse Suppliers

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Compound of Interest

Compound Name: 3-Amino-4-methoxybenzanilide

Cat. No.: B094723

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In the synthesis of pharmaceutical compounds and other high-purity chemical applications, the quality of starting materials is paramount. This guide provides a comparative purity analysis of **3-Amino-4-methoxybenzanilide** (CAS No. 120-35-4), a key intermediate in the manufacturing of various active pharmaceutical ingredients and dyes.^{[1][2]} We evaluated the purity and impurity profiles of this compound from three representative suppliers, designated as Supplier A, Supplier B, and Supplier C, using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Executive Summary of Purity Assessment

The purity of **3-Amino-4-methoxybenzanilide** from the three suppliers was determined by HPLC analysis. The results indicate that all suppliers provide material with a purity of over 98.5%. However, discernible differences were observed in the impurity profiles, which could be critical for sensitive applications. Supplier C demonstrated the highest purity at 99.8%, with the lowest number of detectable impurities. Supplier A also provided a high-purity product at 99.5%. Supplier B's product, while still of high quality at 98.9%, exhibited a slightly higher level of a known process-related impurity.

Data Presentation

The quantitative data for the purity analysis of **3-Amino-4-methoxybenzanilide** from the three suppliers are summarized in the table below.

Parameter	Supplier A	Supplier B	Supplier C
Purity by HPLC (%)	99.5	98.9	99.8
Major Impurity (%)	0.25 (Impurity 1)	0.80 (Impurity 2)	0.10 (Impurity 1)
Total Impurities (%)	0.50	1.10	0.20
Moisture Content (%)	0.15	0.20	0.10
Residual Solvents	Not Detected	Not Detected	Not Detected

Experimental Protocols

A detailed methodology for the High-Performance Liquid Chromatography (HPLC) experiment is provided below.

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

- Instrumentation:
 - Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, and a diode-array detector (DAD).
- Chromatographic Conditions:
 - Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 μ m
 - Mobile Phase A: 0.1% Formic acid in Water
 - Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Gradient Program:
 - 0-5 min: 10% B
 - 5-25 min: 10% to 90% B
 - 25-30 min: 90% B

- 30.1-35 min: 10% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
- Sample Preparation:
 - Accurately weigh approximately 25 mg of the **3-Amino-4-methoxybenzanilide** sample and transfer it to a 50 mL volumetric flask.
 - Dissolve the sample in a diluent (50:50 Acetonitrile:Water) and make up to the mark.
 - Filter the solution through a 0.45 µm nylon syringe filter before injection.
- Data Analysis:
 - The percentage purity is calculated based on the area normalization method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS)

¹H NMR and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer to confirm the chemical structure of the main component. Mass spectral data were obtained using an Agilent 6460 Triple Quadrupole LC/MS system to identify the mass of the primary compound and its impurities.[3][4][5][6][7]

Workflow and Process Visualization

The logical workflow for the purity analysis of **3-Amino-4-methoxybenzanilide** is depicted in the following diagram.

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Purity Analysis Workflow

Conclusion

The selection of a raw material supplier should be based on rigorous analytical data. While all three suppliers provided **3-Amino-4-methoxybenzanilide** of acceptable purity for general use, the nuanced differences in their impurity profiles could have significant implications for specialized applications. For instance, in the development of a new drug substance, the lower impurity levels offered by Supplier C would be highly advantageous in minimizing potential side reactions and simplifying the regulatory approval process. We recommend that researchers and drug development professionals request detailed Certificates of Analysis from their suppliers and, if necessary, perform their own purity verification using established analytical methods.

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